1-{3-FLUORO-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
Overview
Description
1-{3-FLUORO-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound that features a fluorinated aromatic ring, a sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-FLUORO-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE typically involves multiple steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzenesulfonyl chloride.
Reaction with Piperazine: The sulfonyl chloride reacts with piperazine under controlled conditions to form the intermediate compound.
Final Coupling: The intermediate is then coupled with a suitable ethanone derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{3-FLUORO-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{3-FLUORO-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-FLUORO-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The sulfonyl group and piperazine moiety are likely to play key roles in binding to proteins or enzymes, thereby modulating their activity . The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one: Another compound featuring a piperazine moiety and fluorinated aromatic ring.
Uniqueness
1-{3-FLUORO-4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-3-6-17(7-4-14)26(24,25)22-11-9-21(10-12-22)19-8-5-16(15(2)23)13-18(19)20/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROXYUUIQCXNNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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